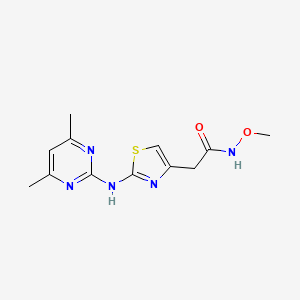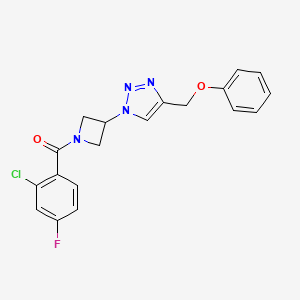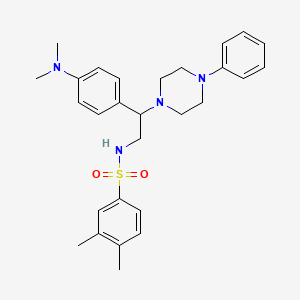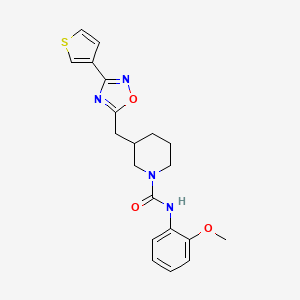
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide, also known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a thiazole derivative that acts as a feed attractant for aquatic animals, enhances growth performance, and has been found to have several physiological and biochemical effects. In
Scientific Research Applications
Antifungal Activity
One study explored the antifungal effects of certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, including thiazol-4-yl compounds, against types of fungi such as Aspergillus terreus and Aspergillus niger. It was found that these derivatives showed significant antifungal activity, with specific compounds being more effective against Aspergillus terreus than Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).
Anti-inflammatory and Analgesic Agents
Another study synthesized novel derivatives from visnaginone and khellinone, leading to compounds with 4,6-dimethylpyrimidin-2-yl groups that exhibited analgesic and anti-inflammatory activities. These compounds were shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), with some displaying high inhibitory activity and selectivity towards COX-2, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antiangiogenic Properties
Research on pyrimidine derivatives, including those related to 4,6-dimethylpyrimidin-2-yl groups, has shown promising antiangiogenic properties. A study conducted in silico docking analyses to assess the binding affinity of these compounds to VEGFR-2 kinase, a key target in angiogenesis. The results indicated significant potential for these compounds in inhibiting angiogenesis, with certain derivatives displaying low binding energy and high theoretical affinity towards the VEGFR-2 kinase, suggesting their use in antiangiogenic therapy (Jafar & Hussein, 2021).
Radioligand for PET Imaging
A distinct application involves the radiosynthesis of a compound within the related chemical family for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study outlines the synthesis and application of a novel radioligand, demonstrating its utility in neuroimaging and the potential for diagnosing and monitoring neuroinflammatory conditions (Dollé et al., 2008).
Anticonvulsant Agents
Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, closely related to the query compound, has revealed their potential as anticonvulsants. These studies investigate the synthesis of new derivatives and their pharmacological evaluation, highlighting the promising anticonvulsant activity of these compounds through in vitro and in vivo assays, providing a foundation for further exploration into their therapeutic applications (Severina et al., 2020).
properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-7-4-8(2)14-11(13-7)16-12-15-9(6-20-12)5-10(18)17-19-3/h4,6H,5H2,1-3H3,(H,17,18)(H,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKDADBRHVVIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dichlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2415860.png)
![ethyl 4-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2415861.png)
![ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2415863.png)




![11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine](/img/structure/B2415870.png)
![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)